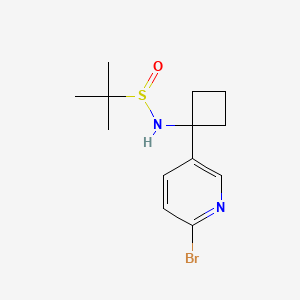
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3O It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 6th position, a methoxypropyl group at the N-position, and two methyl groups at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with 3-methoxypropylamine under specific conditions. The reaction is carried out in a solvent such as ethanol, and a base like potassium carbonate is used as a catalyst. The yield of this reaction is reported to be around 60%.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: The methoxypropyl group can participate in condensation reactions with other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Condensation Reactions: Acid or base catalysts are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine: Similar structure but lacks the two methyl groups at the 2nd position.
6-chloro-N-(3-methoxypropyl)-2-(methylthio)pyrimidin-4-amine: Contains a methylthio group instead of the dimethyl groups.
Uniqueness
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine is unique due to the presence of both the methoxypropyl group and the two methyl groups at the 2nd position. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16ClN3O |
|---|---|
Molecular Weight |
229.71 g/mol |
IUPAC Name |
6-chloro-N-(3-methoxypropyl)-N,2-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C10H16ClN3O/c1-8-12-9(11)7-10(13-8)14(2)5-4-6-15-3/h7H,4-6H2,1-3H3 |
InChI Key |
ZEUXCBRCFRAZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)



![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)



![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)



